molecular formula C12H23NO6 B013974 N-5-Carboxypentyl-1-deoxynojirimycin CAS No. 79206-51-2

N-5-Carboxypentyl-1-deoxynojirimycin

Cat. No. B013974
CAS RN: 79206-51-2
M. Wt: 277.31 g/mol
InChI Key: KTNVTDIFZTZBJY-RBLKWDMZSA-N
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Description

Synthesis Analysis

The synthesis of N-5-Carboxypentyl-1-deoxynojirimycin involves complex organic reactions, aiming to attach the carboxypentyl group to the 1-deoxynojirimycin molecule. High-yield synthesis methods have been developed for derivatives intended for affinity chromatography enzyme purification, showcasing the compound's utility in biochemical research (Bernotas & Ganem, 1990).

Molecular Structure Analysis

The molecular structure of N-5-Carboxypentyl-1-deoxynojirimycin is specifically designed to enhance its interaction with certain enzymes, such as trimming glucosidase I, without affecting others like glucosidase II. This selective inhibition is achieved through its unique structure, which differentiates it from other glycosidase inhibitors (Bause, Gross, & Schweden, 1991).

Chemical Reactions and Properties

N-5-Carboxypentyl-1-deoxynojirimycin's chemical properties allow it to interact selectively with enzymes, serving as a potent inhibitor. Its synthesis from 1-deoxynojirimycin involves a series of reactions, including oxidation, amination, and reductive amination, leading to the formation of the desired N-carboxypentyl derivative for use in enzyme purification and analysis (Bernotas & Ganem, 1990).

Scientific Research Applications

  • Biochemical Applications : N-Methyl-N(5-carboxypentyl)-1-deoxynojirimycin has been utilized as an affinity ligand for purifying trimming glucosidase I from pig liver crude microsomes (Bause, Gross & Schweden, 1991). Another study demonstrated the effectiveness of 1-deoxynojirimycin in inhibiting the secretion of alpha 1-proteinase inhibitor in rat hepatocytes (Gross et al., 1983).

  • Therapeutic Applications : N-butyldeoxynojirimycin, an inhibitor of glycolipid biosynthesis, shows potential for treating glycolipid storage disorders like Gaucher's disease (Platt et al., 1994). Additionally, N-methyl-1-deoxynojirimycin is effective in inhibiting fowl plague virus maturation in chicken-embryo cells (Romero, Datema & Schwarz, 1983).

  • Potential in Treating Diabetes and Obesity : 1-Deoxynojirimycin, found in mulberry resources, shows anti-hyperglycemic, anti-virus, and anti-tumor functions, making it a promising treatment for diabetes and obesity (Tong et al., 2018). It also improves insulin sensitivity in skeletal muscle of db/db mice (Liu et al., 2015).

  • Antiviral and Antiretroviral Activities : Castanospermine and 1-deoxynojirimycin have shown significant antiretroviral activity against mouse leukemia virus, suggesting potential as agents for AIDS treatment (Sunkara et al., 1987).

  • Enzyme Inhibition and Biosynthesis Studies : The enzymatic synthesis of α- and β-D-glucosides of 1-deoxynojirimycin demonstrated inhibitory activities against various glycosidases (Asano et al., 1994). Furthermore, the biosynthesis of 1-deoxynojirimycin in Commelina communis plants differs from that in Streptomyces and Bacilli microorganisms, suggesting alternative production routes (Shibano et al., 2004).

properties

IUPAC Name

6-[(2R,3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8-,9+,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNVTDIFZTZBJY-RBLKWDMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](N1CCCCCC(=O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000333
Record name 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-5-Carboxypentyl-1-deoxynojirimycin

CAS RN

79206-51-2
Record name (2R,3R,4R,5S)-3,4,5-Trihydroxy-2-(hydroxymethyl)-1-piperidinehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79206-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5'-Carboxypentyl)-1-deoxynojirimycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079206512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-[3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
E Bause, A Gross, J Schweden - FEBS letters, 1991 - Elsevier
The paper describes the synthesis of a new type of affinity resin containing N-methyl-N(5-carboxypentyl)-1-deoxynojirimycin as the ligand attached to AH-Sepharose 4B, which allows …
E Bause, R Erkens, J Schweden, L Jaenicke - FEBS letters, 1986 - Elsevier
… about 1900-fold from yeast microsomal preparations by DEAE-Sephacel chromatography, affinity chromatography on AH-Sepharose 4B-linked N-5-carboxypentyl-1-deoxynojirimycin …
AV Romaniouk, A Silva, J Feng, IK Vijay - Glycobiology, 2004 - academic.oup.com
Glucosidase I releases the distal α1,2-glucosyl residue in the Glc 3 Man 9 GlcNAc 2 precursor immediately after its transfer from the dolichol-PP-linked intermediate in the endoplasmic …
Number of citations: 45 0-academic-oup-com.brum.beds.ac.uk
E BAUSE, J SCHWEDEN, A GROSS… - European journal of …, 1989 - Wiley Online Library
Trimming glucosidase I has been purified about 400‐fold from pig liver crude microsomes by fractional salt/detergent extraction, affinity chromatography and poly(ethylene glycol) …
MS Kang, PS Liu, RC Bernotas, BS Harry… - …, 1995 - academic.oup.com
We have used a simple and effccient procedure for the synthesis of N-5-carboxypentyl-1-deoxynojirimycin, an affinity ligand for α-glumidase I (Bernotas,RC and Ganem,B., Biochem. J., …
Number of citations: 32 0-academic-oup-com.brum.beds.ac.uk
A Faridmoayer, CH Scaman - Protein expression and purification, 2004 - Elsevier
… Here, we describe an improved four-step purification method of the soluble enzyme, using N-5 ′ -carboxypentyl-1-deoxynojirimycin (CPDJM) chromatography, based on the …
RC Bernotas, B Ganem - Biochemical Journal, 1990 - portlandpress.com
An improved, high-yield synthesis of the corresponding N-carboxypentyl derivatives of three iminoalditol glycosidase inhibitors has been developed for affinity chromatography enzyme …
Number of citations: 17 portlandpress.com
A Faridmoayer, CH Scaman - Glycobiology, 2005 - academic.oup.com
a-Glucosidase I initiates the trimming of newly assembled N-linked glycoproteins in the lumen of the endoplasmic reticulum (ER). Site-specific chemical modification of the soluble a-…
Number of citations: 26 0-academic-oup-com.brum.beds.ac.uk
K Shailubhai, MA Pratta, IK Vijay - Biochemical journal, 1987 - portlandpress.com
… Preparation of affinity matrix N-5-Carboxypentyl- 1-deoxynojirimycin was synthesized essentially as described by Hettkamp et al. (1984). The purity of the N-5-…
Number of citations: 66 portlandpress.com
A Herscovics - Biochimica et Biophysica Acta (BBA)-General Subjects, 1999 - Elsevier
… was subsequently purified to homogeneity by sequential ion exchange chromatography and affinity chromatography on concanavalin A and N-5-carboxypentyl-1-deoxynojirimycin [19]. …

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